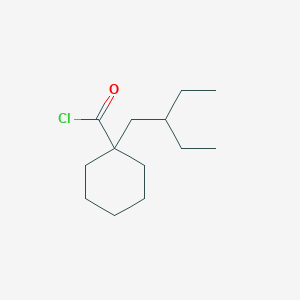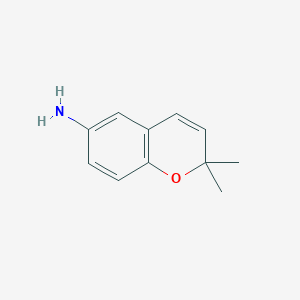
2,2-ジメチル-2H-クロメン-6-アミン
概要
説明
2,2-Dimethyl-2H-chromen-6-amine is a chemical compound belonging to the chromene family, characterized by a benzopyran ring structure. Chromenes are known for their diverse biological activities and are found in various natural products and synthetic compounds. The presence of the amine group at the 6th position and the dimethyl groups at the 2nd position make this compound unique and potentially useful in various applications.
科学的研究の応用
2,2-Dimethyl-2H-chromen-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Investigated for its neuroprotective effects and potential use in treating ischemic stroke.
作用機序
Target of Action
2,2-Dimethyl-2H-chromen-6-amine has been identified as a potential antifungal agent . It has been found to exhibit significant antifungal activity against a variety of phytopathogenic fungi . The primary targets of this compound are these fungi, which are harmful to agricultural production and can cause significant yield losses .
Mode of Action
It is known that the compound interacts with its fungal targets, leading to their inhibition . This interaction and the resulting changes in the fungi contribute to the compound’s antifungal activity .
Biochemical Pathways
Given its antifungal activity, it can be inferred that the compound interferes with essential biochemical pathways in fungi, leading to their inhibition .
Result of Action
The primary result of the action of 2,2-Dimethyl-2H-chromen-6-amine is the inhibition of harmful fungi. This leads to a decrease in fungal growth and proliferation, thereby protecting plants from fungal diseases . Moreover, the compound has been found to have low cytotoxicity to the PC12 cell , suggesting that it may have a good safety profile.
生化学分析
Biochemical Properties
2,2-Dimethyl-2H-chromen-6-amine has been found to play a significant role in antifungal activity . It interacts with various enzymes and proteins to exert its effects. For instance, it has been suggested that the ERG4/ERG24 ergosterol biosynthesis protein might be a potential target of this compound’s fungicidal mechanism .
Cellular Effects
In cellular contexts, 2,2-Dimethyl-2H-chromen-6-amine has demonstrated promising antifungal potency against several strains of phytopathogenic fungi . It influences cell function by interacting with specific cellular pathways, potentially impacting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2,2-Dimethyl-2H-chromen-6-amine involves binding interactions with biomolecules and potential enzyme inhibition or activation . These interactions lead to changes in gene expression, contributing to its antifungal effects .
Temporal Effects in Laboratory Settings
It has been observed to exhibit antifungal activity at a concentration of 50 μg/mL .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2H-chromen-6-amine typically involves the cyclization of appropriate precursors. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts.
Industrial Production Methods
Industrial production of 2,2-Dimethyl-2H-chromen-6-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2,2-Dimethyl-2H-chromen-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted chromenes, quinones, and dihydrochromenes, depending on the specific reaction conditions and reagents used .
類似化合物との比較
Similar Compounds
2,2-Dimethylbenzopyran: Similar structure but lacks the amine group.
6-Amino-2H-chromene: Similar structure but lacks the dimethyl groups.
2,2-Dimethyl-2H-chromen-6-carbaldehyde: Similar structure with an aldehyde group instead of an amine
Uniqueness
2,2-Dimethyl-2H-chromen-6-amine is unique due to the presence of both the dimethyl groups and the amine group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
2,2-dimethylchromen-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-7H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJNLKVSQVLBFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435238 | |
| Record name | 6-amino-2,2-dimethylchromene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135082-85-8 | |
| Record name | 6-amino-2,2-dimethylchromene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

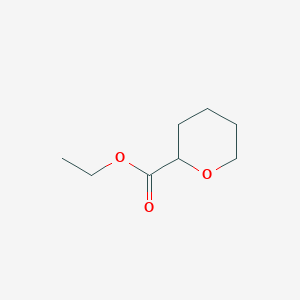
![4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one](/img/structure/B1609948.png)
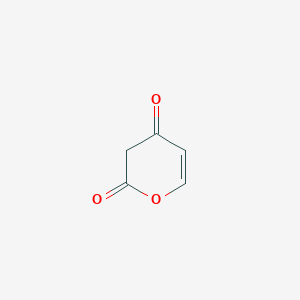

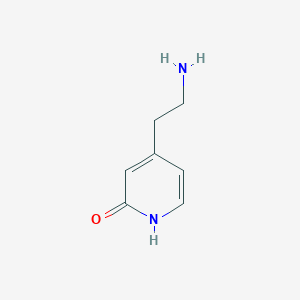


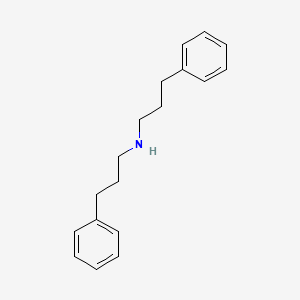
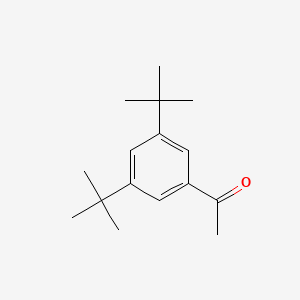
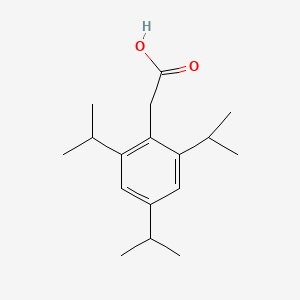
![3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1609959.png)
